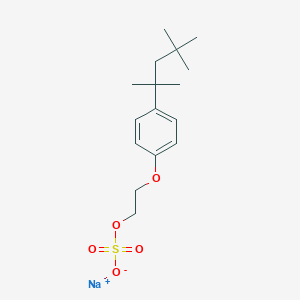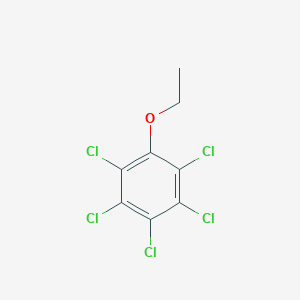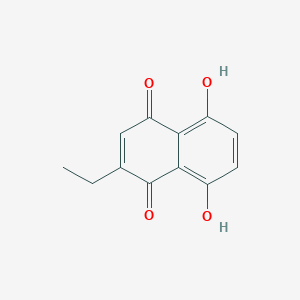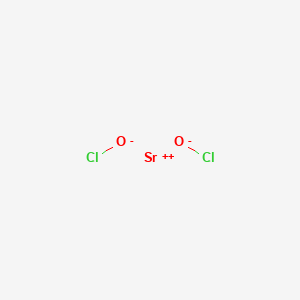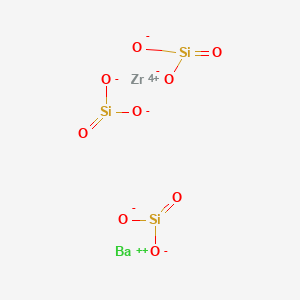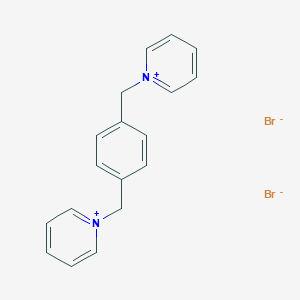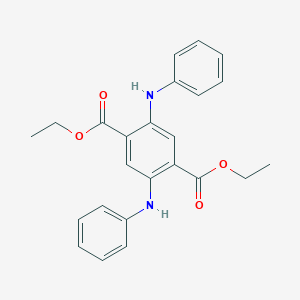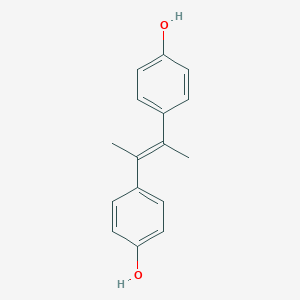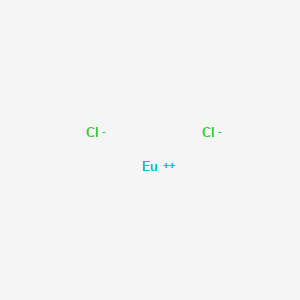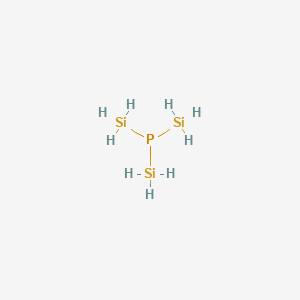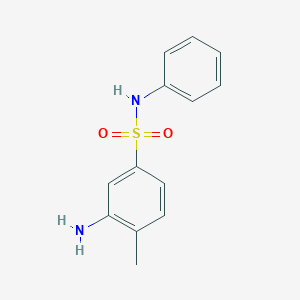![molecular formula C8H4N2O2S2 B082782 3,5-dihydro-[1,3]thiazolo[4,5-f][1,3]benzothiazole-2,6-dione CAS No. 13387-16-1](/img/structure/B82782.png)
3,5-dihydro-[1,3]thiazolo[4,5-f][1,3]benzothiazole-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dihydro-[1,3]thiazolo[4,5-f][1,3]benzothiazole-2,6-dione is a heterocyclic compound that features a fused ring system containing both benzene and thiazole rings. This compound is known for its unique electronic properties and has been studied for various applications in materials science and organic electronics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[1,2-d:5,4-d]bisthiazole-2,6(3H,5H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable dicarbonyl compound, followed by oxidative cyclization to form the bisthiazole ring system . The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of Benzo[1,2-d:5,4-d]bisthiazole-2,6(3H,5H)-dione may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
Benzo[1,2-d:5,4-d]bisthiazole-2,6(3H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzene or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
科学的研究の応用
Benzo[1,2-d:5,4-d]bisthiazole-2,6(3H,5H)-dione has been extensively studied for its applications in various fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
作用機序
The mechanism by which Benzo[1,2-d:5,4-d]bisthiazole-2,6(3H,5H)-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and the target molecule .
類似化合物との比較
Similar Compounds
Benzo[1,2-d4,5-d’]bisthiazole: A similar compound with a different ring fusion pattern, known for its electronic properties and applications in organic electronics.
2,6-Diphenylbenzo[1,2-d4,5-d’]bisthiazole: Known for its nonlinear optical properties and thermal stability.
Uniqueness
Benzo[1,2-d:5,4-d]bisthiazole-2,6(3H,5H)-dione is unique due to its specific ring fusion pattern and the presence of the dione functionality, which imparts distinct electronic and chemical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
特性
IUPAC Name |
3,5-dihydro-[1,3]thiazolo[4,5-f][1,3]benzothiazole-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O2S2/c11-7-9-3-1-4-6(2-5(3)13-7)14-8(12)10-4/h1-2H,(H,9,11)(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHISFCSZOFBTGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC3=C1NC(=O)S3)SC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

